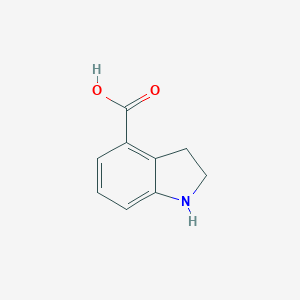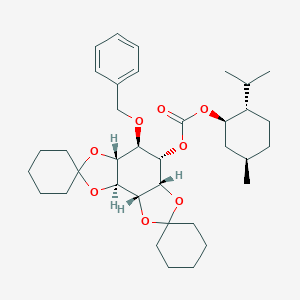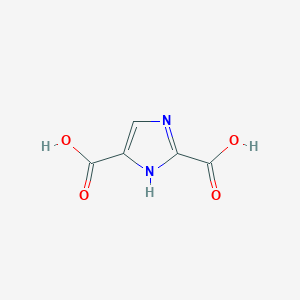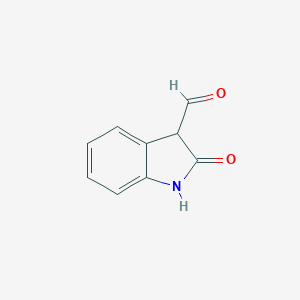
2-Oxoindoline-3-carbaldehyde
Overview
Description
2-Oxoindoline-3-carbaldehyde is an organic compound with the molecular formula C(_9)H(_7)NO(_2) It is a derivative of indoline, featuring a carbonyl group at the second position and an aldehyde group at the third position of the indoline ring
Mechanism of Action
Target of Action
The primary target of 2-Oxoindoline-3-carbaldehyde is procaspase-3 , a key enzyme regulating apoptosis . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machinery .
Mode of Action
This compound interacts with its target, procaspase-3, to activate it . This activation leads to the initiation of the apoptosis process, which is a form of programmed cell death .
Biochemical Pathways
The activation of procaspase-3 by this compound affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell, ultimately resulting in cell death . The activation of procaspase-3 can lead to the activation of other caspases, further propagating the apoptotic signal .
Pharmacokinetics
The compound’s cytotoxic effects have been observed in various cancer cell lines, suggesting that it can be absorbed and distributed to cells effectively .
Result of Action
The activation of procaspase-3 by this compound leads to apoptosis, resulting in cell death . This has been observed in various cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound has shown notable cytotoxicity towards these cell lines .
Action Environment
The effectiveness of the compound may be influenced by factors such as the presence of other molecules, the ph of the environment, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
2-Oxoindoline-3-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel antitumor agents, which have shown notable cytotoxicity toward human cancer cell lines . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been found to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxoindoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-oxoindoline-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the Vilsmeier-Haack reaction, where indoline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO(_4), CrO(_3), PCC, Dess-Martin periodinane.
Reduction: NaBH(_4), LiAlH(_4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Oxoindoline-3-carboxylic acid.
Reduction: 2-Oxoindoline-3-methanol.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
2-Oxoindoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
2-Oxoindoline-3-carbaldehyde can be compared with other indoline derivatives such as:
Indoline-2,3-dione: Similar structure but with a ketone group at the third position instead of an aldehyde.
3-Indolecarboxaldehyde: Lacks the carbonyl group at the second position, affecting its reactivity and applications.
Isatin (1H-indole-2,3-dione): Contains two carbonyl groups, making it more reactive in certain chemical transformations.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWVVIDKMOJCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310589 | |
| Record name | 2-oxoindoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78610-70-5 | |
| Record name | 78610-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxoindoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)
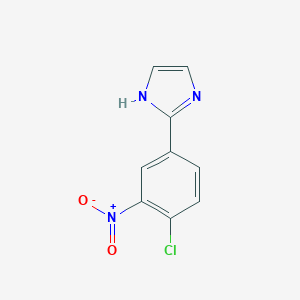
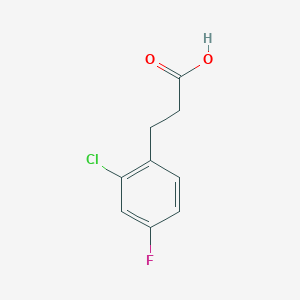
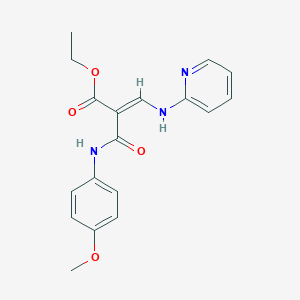
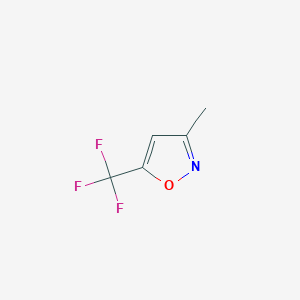
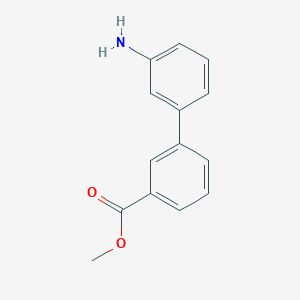
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
![3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid](/img/structure/B61528.png)

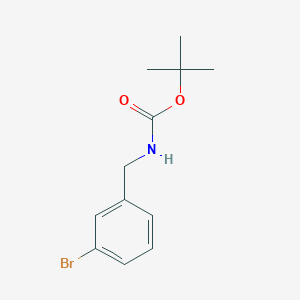
![4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide](/img/structure/B61535.png)
